- Unexpected oxidation of nitrendipine. Properties of oxidized nitrendipine and its Cu(II) complex, Journal of Molecular Structure, 2019, 1177, 199-203

Cas no 89267-41-4 (Dehydronitrendipine)

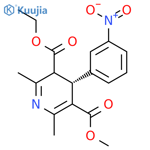

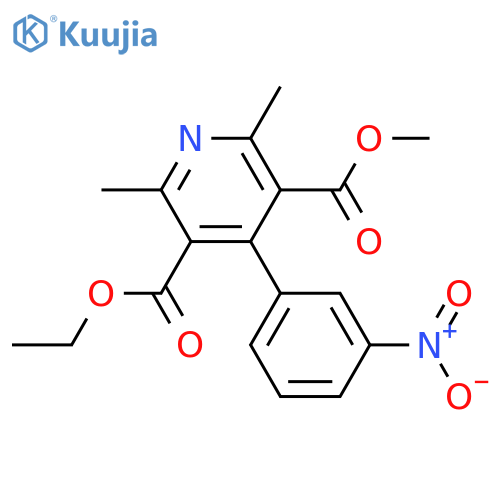

Dehydronitrendipine structure

Nombre del producto:Dehydronitrendipine

Número CAS:89267-41-4

MF:C18H18N2O6

Megavatios:358.345324993134

CID:724984

Dehydronitrendipine Propiedades químicas y físicas

Nombre e identificación

-

- Dehydronitrendipine

- 3,5-Pyridinedicarboxylicacid, 2,6-dimethyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester

- Ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

- BAY-m 4786

- 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester (9CI)

- 3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

- Ethyl Methyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Photolysis Product)

-

- Renchi: 1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3

- Clave inchi: YEHVABIPGJLMET-UHFFFAOYSA-N

- Sonrisas: O=C(C1C(C2C=C([N+](=O)[O-])C=CC=2)=C(C(OCC)=O)C(C)=NC=1C)OC

Atributos calculados

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 7

- Recuento de átomos pesados: 26

- Cuenta de enlace giratorio: 6

- Complejidad: 534

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: 15

- Xlogp3: 3.2

Propiedades experimentales

- Denso: 1.259±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de fusión: 59-61 ºC

- Disolución: Almost insoluble (0.061 g/l) (25 º C),

Dehydronitrendipine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | D229990-100mg |

Dehydronitrendipine |

89267-41-4 | 100mg |

$487.00 | 2023-05-18 | ||

| Biosynth | ID57949-50 mg |

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |

89267-41-4 | 50mg |

$191.00 | 2023-01-04 | ||

| Biosynth | ID57949-100 mg |

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |

89267-41-4 | 100MG |

$636.00 | 2023-01-04 | ||

| Biosynth | ID57949-10 mg |

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |

89267-41-4 | 10mg |

$63.60 | 2023-01-04 | ||

| TRC | D229990-250mg |

Dehydronitrendipine |

89267-41-4 | 250mg |

$973.00 | 2023-05-18 | ||

| Biosynth | ID57949-25 mg |

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |

89267-41-4 | 25mg |

$127.00 | 2023-01-04 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N0905005 |

89267-41-4 | ¥1556.7 | 2023-01-14 | ||||

| TRC | D229990-10mg |

Dehydronitrendipine |

89267-41-4 | 10mg |

$ 63.00 | 2023-09-08 | ||

| TRC | D229990-50mg |

Dehydronitrendipine |

89267-41-4 | 50mg |

$ 265.00 | 2023-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N0905005 |

Dehydronitrendipine |

89267-41-4 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 |

Dehydronitrendipine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Solvents: Methanol ; 8 h

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Catalysts: (SP-5-12)-Chloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]iron Solvents: Acetic acid ; rt

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7

Referencia

- A highly efficient biomimetic aromatization of Hantzsch-1,4-dihydropyridines with t-butylhydroperoxide, catalyzed by iron(III) phthalocyanine chloride, Bioorganic & Medicinal Chemistry, 2008, 16(20), 9276-9282

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Nitric acid Solvents: Water

Referencia

- Oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines by human liver microsomes and immunochemical evidence for the involvement of a form of cytochrome P-450, Journal of Medicinal Chemistry, 1986, 29(9), 1596-603

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetic acid , Acetonitrile ; 15 °C

Referencia

- Photoinduced Aromatization of Dihydropyridines, Synthesis, 2016, 48(23), 4221-4227

Métodos de producción 5

Condiciones de reacción

1.1 Solvents: Methanol ; rt

Referencia

- Intramolecular Electron Transfer in the Photochemistry of Some Nitrophenyldihydropyridines, Journal of Organic Chemistry, 2006, 71(5), 2037-2045

Métodos de producción 6

Condiciones de reacción

Referencia

- A polarographic study of the photodegradation of nitrendipine, Journal of Pharmaceutical and Biomedical Analysis, 1990, 8(1), 43-7

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: Tempo , Sodium nitrite , Iron chloride (FeCl3) Solvents: Acetic acid , Acetonitrile ; 45 min, rt

Referencia

- An efficient transition-metal-chloride/sodium-nitrite/TEMPO catalytic system for aerobic oxidative aromatization of Hantzsch 1,4-dihydropyridines, Journal of Chemical Research, 2013, 37(7), 409-412

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Carbamide peroxide Catalysts: Iodine Solvents: Ethyl acetate ; 1.55 h, rt

1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt

1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt

Referencia

- An efficient, metal-free, room temperature aromatization of Hantzsch-1,4-dihydropyridines with urea-hydrogen peroxide adduct, catalyzed by molecular iodine, Tetrahedron, 2008, 64(24), 5649-5656

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Acetic acid , Lead tetraacetate Solvents: Dichloromethane ; 15 min, rt; 60 min, rt

Referencia

- Mild, selective, and high-yield oxidation of Hantzsch 1,4-dihydropyridines with lead(IV) acetate, Heterocycles, 2005, 65(1), 23-35

Dehydronitrendipine Raw materials

Dehydronitrendipine Preparation Products

Dehydronitrendipine Literatura relevante

-

1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

Chandan Chaudhari,S. M. A. Hakim Siddiki,Kenichi Kon,Atsuko Tomita,Yutaka Tai Catal. Sci. Technol., 2014,4, 1064-1069

89267-41-4 (Dehydronitrendipine) Productos relacionados

- 67035-22-7(3,5-dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate)

- 1436188-93-0(N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide)

- 1804354-12-8(3-(Chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetic acid)

- 1597326-74-3(4-Methyl-1-(trifluoroacetyl)piperidine-2-carboxylic acid)

- 2176201-75-3(1-(2,4-dimethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea)

- 2171929-59-0(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-5-hydroxypiperidine-3-carboxylic acid)

- 1501903-29-2(Cyclopropanemethanamine, 1-(4-fluoro-1H-indol-3-yl)-)

- 1807090-70-5(Ethyl 3-aminomethyl-4-cyano-5-hydroxyphenylacetate)

- 2149601-54-5(4-[5-(Difluoromethyl)-2-thienyl]benzoic acid)

- 500701-36-0(methyl 4-(tert-butoxycarbonylamino)-1-methyl-1h-imidazole-2-carboxylate)

Proveedores recomendados

Henan Dongyan Pharmaceutical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Handan Zechi Trading Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Shandong Feiyang Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Wuhan Comings Biotechnology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote